molecular formula C24H25N3O2S B2860462 2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide CAS No. 496797-43-4

2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2860462
CAS No.: 496797-43-4
M. Wt: 419.54
InChI Key: PRKDMVARMLESRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tetrahydropyridinone-based acetamides characterized by a thioether linkage and diverse aryl substitutions. Its structure features:

  • 4-(o-Tolyl) substituent: Ortho-methylphenyl group introduces steric hindrance and modulates lipophilicity.
  • N-Mesityl (2,4,6-trimethylphenyl) acetamide: A bulky aromatic moiety that may affect solubility and binding affinity in biological systems.

Properties

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-14-9-16(3)23(17(4)10-14)26-22(29)13-30-24-20(12-25)19(11-21(28)27-24)18-8-6-5-7-15(18)2/h5-10,19H,11,13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKDMVARMLESRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a tetrahydropyridine core, which is known for various biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

The molecular formula of the compound is C27H23N3O2SC_{27}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 453.6g/mol453.6\,g/mol . The structural formula can be represented as follows:

SMILES CC1 CC CC C1C2CC O NC C2C N SCC O N C3 CC CC C3 C4 CC CC C4\text{SMILES CC1 CC CC C1C2CC O NC C2C N SCC O N C3 CC CC C3 C4 CC CC C4}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various fungal strains. Preliminary in vitro assays indicated that derivatives of similar structures possess significant antifungal activity against Rhizoctonia solani, with some compounds exhibiting higher efficacy than established fungicides like pyraclostrobin .

CompoundConcentration (μg/mL)Activity Level
TMa10+++
TMe10+++
TMf10+++
Pyraclostrobin10++

Activity levels are categorized as follows: (−) < 20%, (+) 21%–50%, (++) 51%–80%, and (+++) 81%–100% .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. The thioether group in its structure is believed to play a crucial role in binding to target proteins, thereby disrupting their function. This interaction can lead to cell death in susceptible microorganisms.

Case Study 1: Synthesis and Evaluation

In a study published in Molecules, researchers synthesized several derivatives of the tetrahydropyridine scaffold and evaluated their biological activities. The results suggested that modifications to the phenyl ring significantly influenced the antifungal activity, indicating a structure-activity relationship (SAR) that could guide future drug development efforts .

Case Study 2: Anticancer Potential

Another area of interest is the anticancer potential of related compounds. Research has indicated that certain tetrahydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the need for further exploration of this compound's potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Position 4 Substituent Acetamide Substituent Molecular Formula Molecular Weight
Target Compound o-Tolyl Mesityl C₂₄H₂₄N₄O₂S 444.54*
2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-mesitylacetamide 4-Fluorophenyl Mesityl C₂₃H₂₁FN₄O₂S 444.50
2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide p-Tolyl Thiazol-2-yl C₁₈H₁₆N₄O₂S₂ 384.48
N-(4-Bromophenyl)-2-((3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide Thiophen-2-yl 4-Bromophenyl C₁₈H₁₄BrN₃O₂S₂ 448.36

*Calculated based on analogous structures.

Key Observations:

  • Steric Impact : The o-tolyl group in the target compound may reduce conformational flexibility compared to para-substituted analogs .

Key Observations:

  • Reaction Efficiency: Yields >85% are achievable with optimized conditions (e.g., sodium acetate in ethanol) .
  • Solvent Systems: Ethanol and acetonitrile are common, with triethylamine aiding in deprotonation .

Table 3: Physicochemical and Hazard Data

Compound Melting Point (°C) Stability/Safety
Target Compound Not reported Likely similar hazards due to shared functional groups (e.g., cyanide, thioether)
2-((3-Cyano-6-oxo-4-(p-tolyl)-...thio)-N-(thiazol-2-yl)acetamide Not reported H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
N-(4-Bromophenyl)-2-((3-cyano-6-oxo-4-(thiophen-2-yl)-...)acetamide 220–224 Predicted high density (1.62 g/cm³)

Key Observations:

  • Thermal Stability : Thiophen-2-yl analog () shows a higher melting point (220–224°C), possibly due to stronger intermolecular interactions.
  • Hazard Profile : Thioether and cyanide moieties warrant careful handling across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.